molecular formula C14H15ClFNO3S2 B2364656 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034257-49-1

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2364656
CAS No.: 2034257-49-1
M. Wt: 363.85
InChI Key: ASZOZCAVRCTGQX-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFNO3S2 and its molecular weight is 363.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Coagulation factor X and Prothrombin . These proteins play a crucial role in the blood clotting process, where they catalyze the conversion of prothrombin to thrombin, a key enzyme in coagulation.

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting Factor X and Prothrombin, the compound can disrupt this cascade, potentially leading to a reduction in clot formation .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its targets. By inhibiting Factor X and Prothrombin, the compound can potentially reduce the formation of blood clots, which could have implications for conditions such as thrombosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially affect the compound’s action .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3S2/c1-9-7-10(16)3-5-13(9)22(18,19)17-8-11(20-2)12-4-6-14(15)21-12/h3-7,11,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOZCAVRCTGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.